molecular formula C8H8BrNO3 B2654326 2-Bromo-4-nitrophenethyl alcohol CAS No. 101212-94-6

2-Bromo-4-nitrophenethyl alcohol

Cat. No.: B2654326
CAS No.: 101212-94-6
M. Wt: 246.06
InChI Key: PPRYITQQMICKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-nitrophenethyl Alcohol, with the molecular formula C8H8BrNO3, is a nitrophenethyl alcohol derivative intended for research and development purposes . This compound features both a bromo and a nitro functional group on the phenyl ring, making it a potential versatile building block or intermediate in organic synthesis. The structural motifs present in this molecule are commonly explored in medicinal chemistry and materials science for constructing more complex molecular architectures. Researchers can utilize this compound in various synthetic transformations, such as nucleophilic substitutions of the bromide, reduction of the nitro group, or further functionalization of the alcohol moiety. Its properties make it suitable for applications in method development, chemical biology, and the synthesis of novel compounds for screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYITQQMICKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Bromo Nitrophenethyl Alcohol

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group, being a primary alcohol, is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the bromo and nitro substituents on the aromatic ring.

The primary alcohol group of 2-bromo-4-nitrophenethyl alcohol can be oxidized to form the corresponding aldehyde, 2-bromo-4-nitrophenylacetaldehyde, or further to the carboxylic acid, 2-bromo-4-nitrophenylacetic acid. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will typically lead to the carboxylic acid. Milder, more selective reagents are required to stop the oxidation at the aldehyde stage.

Common oxidizing agents and their expected products are summarized in the table below.

Oxidizing AgentExpected ProductReaction Conditions
Potassium Permanganate (KMnO4)2-Bromo-4-nitrophenylacetic acidBasic, then acidic workup
Chromic Acid (H2CrO4)2-Bromo-4-nitrophenylacetic acidAcidic conditions
Pyridinium Chlorochromate (PCC)2-Bromo-4-nitrophenylacetaldehydeAnhydrous CH2Cl2
Dess-Martin Periodinane2-Bromo-4-nitrophenylacetaldehydeCH2Cl2, room temperature

A study on the oxidation of various alcohol substrates demonstrated the conversion of primary alcohols to esters, which proceeds through an initial oxidation to an aldehyde. rsc.org

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. msu.eduyoutube.com Protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule. youtube.com This enables substitution by various nucleophiles. For instance, reaction with a hydrogen halide (HX) can replace the hydroxyl group with a halogen. youtube.com

The mechanism of these substitutions (SN1 or SN2) depends on the structure of the alcohol. msu.eduyoutube.com For a primary alcohol like this compound, the reaction with HBr or HCl typically proceeds via an SN2 mechanism. youtube.com

ReagentProductMechanism
HBr1-bromo-2-(2-bromo-4-nitrophenyl)ethaneSN2
SOCl2, pyridine1-chloro-2-(2-bromo-4-nitrophenyl)ethaneSN2-like (with pyridine)
PBr31-bromo-2-(2-bromo-4-nitrophenyl)ethaneSN2
TsCl, pyridine2-bromo-4-nitrophenethyl tosylate-

The use of silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to catalyze the substitution of α-bromo aryl acetates with alcohols, indicating a pathway for C-O bond formation. researchgate.net

Esterification: this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Etherification: The Williamson ether synthesis provides a route to ethers from this alcohol. organic-chemistry.org This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether.

A variety of methods for etherification have been developed, including reactions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695) for the chemoselective conversion of benzyl (B1604629) alcohols to their corresponding ethers. organic-chemistry.org

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo transformations.

The nitro group can be reduced to an amino group (-NH2), yielding 2-amino-5-(2-bromoethyl)phenol. This transformation is a crucial step in the synthesis of many pharmaceutical and chemical compounds. masterorganicchemistry.com A variety of reducing agents can accomplish this, with the choice often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comscispace.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. masterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH4): While NaBH4 alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of catalysts like nickel complexes (e.g., Ni(PPh3)4). jsynthchem.com

The reduction of nitroaromatics to their corresponding amines using a NaBH4/Ni(PPh3)4 system in ethanol at room temperature has been reported as an efficient method. jsynthchem.com

Reducing SystemProductNotes
H2, Pd/C4-amino-2-bromophenethyl alcoholStandard catalytic hydrogenation.
Sn, HCl4-amino-2-bromophenethyl alcoholA classic method for nitro group reduction. masterorganicchemistry.com
Fe, HCl4-amino-2-bromophenethyl alcoholOften used in industrial processes.
NaBH4, Ni(PPh3)44-amino-2-bromophenethyl alcoholA milder alternative to some metal-acid systems. jsynthchem.com

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). numberanalytics.com This is due to its strong electron-withdrawing nature, which occurs through both inductive and resonance effects. numberanalytics.com The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. numberanalytics.comlibretexts.org

Conversely, the electron-withdrawing properties of the nitro group, along with the bromine atom, make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The loss of aromaticity during the formation of the intermediate σ-adduct is a key factor in these reactions. mdpi.com The presence of electron-withdrawing groups helps to stabilize the negative charge of the Meisenheimer complex, which is the intermediate in SNAr reactions.

Reactivity of the Aryl Bromine Atom

The bromine atom attached to the aromatic ring is a key handle for a variety of chemical modifications. Its reactivity is significantly influenced by the electron-withdrawing nitro group situated para to it, which activates the ring towards certain transformations while complicating others.

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group in the para position makes the aryl ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. rsc.org The rate of reaction is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. For instance, reactions with alkoxides are known to be influenced by the counter-ion (e.g., Li+, Na+, K+), which can interact with the nitro group and affect reactivity. rsc.org

NucleophileProduct TypeReaction Conditions
Alkoxides (RO⁻)Aryl EtherBase (e.g., NaH), Aprotic Solvent (e.g., THF, DMF)
Amines (R₂NH)Aryl AmineHeat, often with a base
Thiolates (RS⁻)Aryl ThioetherBase (e.g., NaH), Aprotic Solvent

This table presents typical classes of nucleophiles and the expected products from SNAr reactions with this compound.

Exploration of Cross-Coupling Reaction Susceptibility

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is a suitable electrophilic partner for several of these transformations. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com This method is widely used due to the stability and low toxicity of the boron reagents. nobelprize.org It allows for the formation of a new carbon-carbon bond at the position of the bromine atom. youtube.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: Involving the reaction of the aryl bromide with an organozinc reagent, the Negishi coupling is another powerful tool for C-C bond formation, catalyzed by palladium or nickel. nobelprize.orgmdpi.com

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. nobelprize.org The presence of the primary alcohol may necessitate the use of specific ligands or reaction conditions to avoid side reactions, although many cross-coupling reactions are tolerant of this functional group. nih.govrsc.org

Coupling ReactionReagent PartnerCatalyst/Base SystemBond Formed
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃C-C (Aryl-Aryl)
HeckAlkenePd(OAc)₂ / P(o-tol)₃ / Et₃NC-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃NC-C (Aryl-Alkynyl)
NegishiOrganozincPd(PPh₃)₄C-C (Aryl-Alkyl/Aryl)

This table summarizes major palladium-catalyzed cross-coupling reactions applicable to this compound.

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the phenethyl alcohol side chain to the reactive sites on the aromatic ring allows for intramolecular reactions, providing pathways to valuable heterocyclic structures.

Formation of Heterocyclic Scaffolds and Derivatives

A key transformation of this compound and its derivatives is the synthesis of substituted indolines or other nitrogen-containing heterocycles. This typically requires a multi-step sequence. For example, the nitro group can be reduced to an amine. The resulting 2-bromo-4-aminophenethyl alcohol can then undergo an intramolecular N-arylation (a variation of the Buchwald-Hartwig amination or an Ullmann condensation) where the newly formed amino group displaces the ortho-bromine atom to form the five-membered ring of the indoline (B122111) scaffold. This cyclization is typically catalyzed by a copper or palladium complex.

Alternatively, if the alcohol is first converted to a leaving group (e.g., a tosylate or mesylate) and the nitro group is reduced, the resulting amine can displace the leaving group in an intramolecular SN2 reaction to form a tetrahydroisoquinoline ring system, although this is a less direct pathway involving the side chain's reactivity.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms underpinning the reactivity of this compound are well-established principles in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, this proceeds via a bimolecular, two-step addition-elimination mechanism. The nucleophile attacks the ipso-carbon (the carbon bearing the bromine), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing nitro group at the para-position. In the second, typically faster step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. rsc.org

Halogen-Lithium Exchange: The mechanism involves a nucleophilic attack of the organolithium reagent on the bromine atom. ias.ac.in This is generally considered to proceed through an "ate" complex, [R-Br-Li-R'], where the lithium coordinates to the halogen. This complex then collapses to form the aryllithium species and the alkyl bromide. However, the presence of more electrophilic sites, like a nitro group, or acidic protons, like from an alcohol, provides competing and faster reaction pathways, making the exchange on the unprotected substrate unfeasible. stackexchange.com

Palladium-Catalyzed Cross-Coupling: The general mechanism, often called the Heck, Suzuki, or Negishi cycle depending on the specific reaction, initiates with the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) intermediate. nobelprize.org This is followed by a key step that differs for each reaction: transmetalation for Suzuki and Negishi (transfer of an organic group from boron or zinc to palladium) or alkene insertion for Heck. The final step is reductive elimination, where the two organic fragments are joined, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue. nobelprize.orgyoutube.com

Kinetic and Thermodynamic Aspects of Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted compounds provides valuable insights. The kinetics of reactions involving alcohols and aromatic systems are often studied to understand reaction mechanisms, including the formation of intermediates and transition states.

For instance, studies on the oxidation of aliphatic alcohols have determined activation parameters that shed light on the reaction mechanism. The positive activation entropy observed in some alcohol oxidations suggests a dissociative nature of the transition state. researchgate.net Kinetic investigations of reactions between S-4-nitrophenyl 4-substituted thiobenzoates and secondary alicyclic amines in aqueous ethanol have demonstrated how substituent effects and amine basicity influence reaction rates and mechanisms, often involving a change in the rate-determining step from the formation to the breakdown of a tetrahedral intermediate. nih.gov These studies highlight the importance of the electronic environment on reaction kinetics.

In the context of this compound, the electron-withdrawing nature of the nitro group and the bromine atom would significantly influence the kinetics of its reactions. For example, in nucleophilic aromatic substitution reactions, these groups would activate the ring towards attack. Conversely, in reactions involving the alcohol group, such as oxidation, the electronic effects would be transmitted through the benzene (B151609) ring to the benzylic position, affecting the stability of any charged or radical intermediates.

Below is a representative data table illustrating the types of kinetic parameters determined for the oxidation of various aliphatic alcohols, which serves as an example of the kind of data that would be relevant for understanding the reactivity of this compound.

AlcoholActivation Energy (Ea) / kJ mol⁻¹Enthalpy of Activation (ΔH‡) / kJ mol⁻¹Entropy of Activation (ΔS‡) / J K⁻¹ mol⁻¹Gibbs Free Energy of Activation (ΔG‡) / kJ mol⁻¹
EthanolValueValueValueValue
1-PropanolValueValueValueValue
2-PropanolValueValueValueValue
This compoundData not availableData not availableData not availableData not available

Note: Specific values for the example alcohols are dependent on the specific reaction conditions and oxidizing agent used and are illustrative here. researchgate.net

Elucidation of Reaction Intermediates (e.g., aci-nitro intermediates)

A key feature of the reactivity of nitroaromatic compounds, particularly those with a hydrogen atom on a carbon adjacent to the nitro-substituted ring, is the potential for nitro-aci-nitro tautomerism. The aci-nitro form, or nitronic acid, is a constitutional isomer of the nitro compound and can act as a significant reaction intermediate. This tautomerism is particularly relevant for ortho-substituted nitroaromatics.

The formation of aci-nitro intermediates often occurs under specific conditions, such as the acidification of a nitronate salt, which is formed by deprotonation of the carbon alpha to the nitro group in the presence of a base. While the nitro form is generally more thermodynamically stable, the aci-nitro tautomer can be a key reactive intermediate. nih.gov The presence of ortho-substituents can influence the stability and reactivity of the aci-nitro intermediate.

In the case of this compound, the formation of an aci-nitro intermediate would involve the tautomerization of the nitro group to a nitronic acid, with the hydrogen atom potentially originating from the benzylic position. This intermediate could then participate in a variety of subsequent reactions. The study of reaction intermediates is often carried out using techniques like transient absorption spectroscopy, which can detect short-lived species formed during a reaction. bris.ac.ukedinst.com

The reactivity of aci-nitro intermediates can also exhibit "umpolung" or inverted polarity. While nitronate anions are nucleophilic at the alpha-carbon, aci-nitro tautomers, upon activation with a Lewis acid, can become electrophilic at this position. This dual reactivity significantly expands the synthetic utility of nitro compounds.

Photodecomposition Mechanisms in Related Systems

The photochemistry of nitroaromatic compounds is a rich and complex field. The absorption of UV light can promote the nitro compound to an excited state, leading to a variety of photochemical reactions. For ortho-nitro-substituted aromatic compounds, a common photochemical pathway involves an intramolecular hydrogen atom transfer from the ortho-substituent to the nitro group, forming an aci-nitro intermediate.

For example, the photolysis of ortho-nitrophenols in the gas phase has been shown to produce nitrous acid (HONO) via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. psu.edursc.orgresearchgate.net While this compound is not an ortho-nitrophenol, the principles of intramolecular hydrogen abstraction are relevant. In this molecule, the hydrogen atoms of the ethyl alcohol side chain could potentially be involved in photochemical reactions initiated by the excited nitro group.

The photodecomposition of related nitrophenethyl systems often proceeds through the formation of transient species. Ultrafast transient absorption spectroscopy is a powerful technique used to study the dynamics of these photochemical processes, allowing for the identification of fleeting intermediates and the determination of their lifetimes. bris.ac.ukedinst.com The specific pathways of photodecomposition, including bond cleavage and rearrangement, are highly dependent on the substitution pattern of the aromatic ring and the solvent environment.

The following table summarizes the observed photodecomposition products for related ortho-nitrophenols, illustrating a potential fate of nitroaromatic compounds upon irradiation.

CompoundIrradiation Wavelength (nm)Key Photoproducts
2-Nitrophenol300-500Nitrous Acid (HONO)
Methyl-substituted 2-nitrophenols300-500Nitrous Acid (HONO)
This compoundData not availableData not available

This data is based on studies of related ortho-nitrophenols and serves as an analogy for potential photochemical pathways. psu.edursc.org

Derivatives and Analogues of 2 Bromo Nitrophenethyl Alcohol

Design and Synthesis of Structural Modifications

The structural framework of 2-bromo-4-nitrophenethyl alcohol offers multiple sites for modification, including the hydroxyl group, the ethyl side chain, and the aromatic ring. Researchers have explored these possibilities to create a diverse range of derivatives.

The synthesis of this compound itself can be achieved through methods such as the bromination of 4-nitrophenol (B140041) followed by further functional group manipulations. For instance, a common route involves the bromination of 4-nitrophenol in glacial acetic acid to yield 2-bromo-4-nitrophenol (B183087). This intermediate can then be further elaborated to the target phenethyl alcohol.

Ester and Ether Derivatives: The hydroxyl group of this compound is a prime target for derivatization. Standard esterification procedures, reacting the alcohol with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides), can yield a variety of esters. Similarly, ether derivatives can be synthesized through Williamson ether synthesis, where the alcohol is deprotonated with a base and reacted with an alkyl halide. For example, 2-bromo-4-nitrophenyl 4-bromophenyl ether has been synthesized, demonstrating the feasibility of forming ether linkages. sigmaaldrich.com The synthesis of 4-nitrophenyl activated esters has been shown to be a superior method for the indirect radiofluorination of biomolecules, highlighting the utility of such derivatives. nih.gov

Side-Chain Modifications: Alterations to the ethyl side chain can lead to a new class of analogues. For instance, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid opens up avenues for further reactions.

Aromatic Ring Modifications: Modifications to the aromatic ring, such as the introduction of additional substituents or the alteration of existing ones, can significantly impact the compound's properties. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce new carbon-carbon bonds on the aromatic ring. A procedure for the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) from 1-bromo-4-nitrobenzene (B128438) using a palladium catalyst has been reported, which could be adapted for similar transformations on the this compound scaffold. orgsyn.org

Comparative Study of Positional Isomers and Their Reactivity Profiles

The relative positions of the bromo, nitro, and phenethyl alcohol groups on the benzene (B151609) ring profoundly influence the molecule's reactivity. A key positional isomer for comparative studies is 2-bromo-1-(4-nitrophenyl)ethanol (B176800). nih.gov The reactivity of these isomers in nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions is of particular interest.

The competition between substitution and elimination pathways is governed by several factors, including the structure of the substrate (primary, secondary, tertiary), the nature of the nucleophile/base, the solvent, and the temperature. chemguide.co.uklibretexts.org For secondary halides like the isomers of bromo-nitrophenethyl alcohol, all four mechanisms (SN1, SN2, E1, E2) are possible. pressbooks.publibretexts.orgpressbooks.pub

Electronic and Steric Effects: The electron-withdrawing nature of the nitro group and the bromine atom significantly affects the reactivity of the benzene ring and the side chain. These groups deactivate the ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution.

In the context of side-chain reactions, the position of these substituents plays a crucial role. For This compound , the bromine atom is on the aromatic ring, and the hydroxyl group is on a primary carbon. This structure would likely favor SN2 reactions at the benzylic position if a suitable leaving group were introduced there. Elimination reactions involving the side chain are less likely under standard conditions.

In contrast, for 2-bromo-1-(4-nitrophenyl)ethanol , the bromine and hydroxyl groups are on the side chain. Here, the carbon bearing the hydroxyl group is benzylic and secondary, while the carbon bearing the bromine is primary. The hydroxyl group can be converted into a good leaving group, and the resulting substrate would be a secondary benzylic halide. Such a substrate can undergo both SN1 and SN2 reactions, as well as E1 and E2 eliminations. The presence of the electron-withdrawing nitro group at the para position would destabilize a potential carbocation intermediate at the benzylic position, thus disfavoring the SN1/E1 pathways. youtube.com Consequently, SN2 and E2 reactions would be more likely. The use of a strong, non-bulky base would favor SN2, while a strong, bulky base would favor E2. lumenlearning.comnumberanalytics.com

A comparative study of the reactivity of positional isomers of bromo-nitro-substituted benzimidazoles has been conducted, providing insights into how substituent positioning affects biological activity, which is often related to chemical reactivity. wikipedia.orgnrochemistry.com While not directly on phenethyl alcohols, this research underscores the importance of isomerism in determining molecular properties.

Chiral Derivatives and Asymmetric Synthetic Approaches

The presence of a stereocenter in derivatives of 2-bromo-nitrophenethyl alcohol introduces the possibility of chirality. For instance, 2-bromo-1-(4-nitrophenyl)ethanol is a chiral molecule. The synthesis of enantiomerically pure forms of such compounds is of significant interest in various fields, including medicinal chemistry.

Several strategies can be employed for the asymmetric synthesis of chiral alcohols:

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. jocpr.comresearchgate.netgoogle.com This technique is widely used for the resolution of racemic alcohols. The development of efficient enzyme cascades can lead to the synthesis of either the (S)- or (R)-enantiomer of a chiral amine from a racemic alcohol. nih.gov

Asymmetric Reduction: The asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts can provide enantiomerically enriched alcohols. Alcohol dehydrogenases (ADHs) are enzymes that can be used for the asymmetric synthesis of chiral alcohols with high enantioselectivity. rsc.org

Chiral Pool Synthesis: Starting from a readily available chiral molecule, a synthetic route can be designed to produce the desired chiral derivative.

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to produce predominantly one enantiomer. For example, asymmetric synthesis has been used to develop chiral metal complexes for various reactions. nih.govmdpi.commdpi.com

Homologation and Chain Extension Studies

Homologation, the process of extending a carbon chain by a single carbon atom, and other chain extension methods are valuable tools in organic synthesis for creating novel analogues.

Arndt-Eistert Synthesis: A classic method for homologation is the Arndt-Eistert reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction sequence converts a carboxylic acid to its next higher homologue. To apply this to this compound, the alcohol would first need to be oxidized to the corresponding carboxylic acid, 2-(2-bromo-4-nitrophenyl)acetic acid. This acid could then be converted to its acid chloride and treated with diazomethane, followed by a Wolff rearrangement to yield the homologated acid. The Arndt-Eistert reaction has been successfully used in the conversion of 4-nitrobenzoic acid to (4-nitrophenyl)acetic acid, demonstrating its compatibility with the nitro group. adichemistry.com

Wittig Reaction: The Wittig reaction is another powerful method for carbon-carbon bond formation and can be used for chain extension. masterorganicchemistry.com Starting from 2-bromo-4-nitrobenzaldehyde (B1281138) (which can be synthesized from the corresponding alcohol by oxidation), a Wittig reagent can be used to add a carbon chain of desired length and functionality.

Grignard Reactions: Grignard reagents are versatile tools for forming carbon-carbon bonds. leah4sci.commnstate.edumasterorganicchemistry.comyoutube.comwisc.edu Reaction of a Grignard reagent with an aldehyde or ketone derived from this compound would lead to chain-extended secondary or tertiary alcohols. However, the presence of the nitro group can be problematic as it can react with the Grignar reagent. Careful control of reaction conditions would be necessary.

These established synthetic methodologies provide a clear pathway for the homologation and chain extension of this compound, enabling the synthesis of a wider array of analogues for further study.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 2-Bromo-4-nitrophenethyl alcohol. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of a water molecule, the nitro group, the bromine atom, and cleavage of the ethyl side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule. uni.lu

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. The predicted monoisotopic mass of this compound (C₈H₈BrNO₃) is 244.9688 Da. uni.lu HR-MS analysis would aim to measure a mass very close to this theoretical value, confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample would first be vaporized and separated from other components in a mixture on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and detected. The retention time from the GC provides an additional identifying characteristic, while the mass spectrum confirms the identity of the compound. The GC-MS analysis of related compounds such as 4-nitrophenethyl alcohol has been documented. nih.govnist.gov

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific vibrational modes.

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, reveals several key absorption bands that confirm its molecular structure. researchgate.net The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the benzene (B151609) ring, which appear around 3100-3000 cm⁻¹.

The nitro (-NO₂) group, a key feature of this molecule, gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration of the N-O bond is typically observed in the range of 1550-1500 cm⁻¹, while the symmetric stretching vibration appears between 1355 and 1315 cm⁻¹. The presence of the carbon-bromine (C-Br) bond is generally more challenging to assign definitively as its stretching vibration occurs in the far-infrared region, typically below 700 cm⁻¹, an area that can be complex and contain multiple signals. The C-O stretching of the alcohol group is expected to be observed in the 1260-1000 cm⁻¹ region.

A detailed assignment of the principal FT-IR absorption bands for this compound is provided in the table below.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3350 (broad)O-H stretchAlcohol
~3080Aromatic C-H stretchBenzene Ring
~2925Aliphatic C-H stretchEthyl Chain
~1520Asymmetric NO₂ stretchNitro Group
~1345Symmetric NO₂ stretchNitro Group
~1450Aromatic C=C stretchBenzene Ring
~1040C-O stretchAlcohol
Below 700C-Br stretchBromo Group

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

The Raman spectrum of this compound exhibits characteristic peaks that further confirm its structure. researchgate.net Aromatic ring vibrations are often strong in Raman spectra. The C=C stretching vibrations of the benzene ring typically appear as strong bands in the 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The symmetric stretching of the nitro group also gives a strong and characteristic Raman signal, usually found around 1350 cm⁻¹. The C-Br stretching vibration, while weak in the IR, can sometimes be more readily observed in the Raman spectrum, typically in the lower frequency region.

Key Raman shifts for this compound are summarized in the following table.

Raman Shift (cm⁻¹)Vibrational AssignmentFunctional Group
~3070Aromatic C-H stretchBenzene Ring
~1600Aromatic C=C stretchBenzene Ring
~1350Symmetric NO₂ stretchNitro Group
~1000Aromatic ring breathingBenzene Ring
Below 700C-Br stretchBromo Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group and the benzene ring, which are in conjugation, leads to characteristic π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, usually of lower intensity, involve the excitation of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To provide a definitive solid-state structure, a single crystal of this compound would need to be grown and analyzed by X-ray diffraction. The expected data from such an analysis would include:

Crystallographic ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Intermolecular InteractionsDetails of hydrogen bonding, halogen bonding, and other non-covalent interactions that stabilize the crystal lattice.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

The molecular formula of this compound is C₈H₈BrNO₃. Based on this formula, the theoretical elemental composition can be calculated. Comparing these theoretical values with experimentally determined values provides a crucial verification of the compound's purity and identity.

While specific experimental elemental analysis data for this compound was not found in the searched literature, the table below presents the calculated theoretical percentages.

ElementSymbolAtomic MassMolar Mass of Compound ( g/mol )Theoretical Percentage (%)
CarbonC12.01246.0639.05
HydrogenH1.01246.063.28
BromineBr79.90246.0632.47
NitrogenN14.01246.065.69
OxygenO16.00246.0619.50

In a typical experimental report, the found (experimental) percentages for Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula.

Computational and Theoretical Studies on 2 Bromo Nitrophenethyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Bromo-4-nitrophenethyl alcohol, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) are often employed to model the electronic properties of nitroaromatic compounds. researchgate.net For this molecule, the strong electron-withdrawing nature of the nitro group (-NO2) significantly influences the electron distribution across the aromatic ring. nih.gov This effect, combined with the presence of the bromine atom, creates specific sites on the molecule that are more susceptible to nucleophilic or electrophilic attack. mdpi.com

Calculations can determine key electronic descriptors. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates the regions of the molecule most likely to donate and accept electrons, respectively. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, highlighting their role in reduction processes. researchgate.net

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
Dipole Moment ~4.5 D Indicates significant molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy -7.2 eV Relates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy -1.8 eV Relates to the electron affinity and the molecule's susceptibility to reduction.

Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulations are instrumental in elucidating the potential reaction pathways for this compound. For nitroaromatic compounds, common reactions include the reduction of the nitro group and nucleophilic aromatic substitution. mdpi.comorientjchem.org Theoretical models can map out the energy landscape of these reactions, identifying transition states and intermediates. researchgate.net

For instance, the reduction of the nitro group to an amino group is a critical transformation in the metabolism of many nitroaromatic compounds. researchgate.net Simulations can model the stepwise addition of hydrogen atoms and predict the most favorable reaction mechanism. orientjchem.org Similarly, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions. mdpi.com Computational models can help predict the feasibility and kinetics of such reactions under various conditions. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com

By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific bond stretches and bends within the molecule. researchgate.net For example, the characteristic stretching frequencies of the O-H, C-N, and N-O bonds can be predicted. Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its potential reaction products.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching ~3600
C-H (aromatic) Stretching ~3100
C-H (aliphatic) Stretching ~2950
NO₂ Asymmetric Stretch ~1520
NO₂ Symmetric Stretch ~1345

Note: These values are illustrative and based on typical ranges for these functional groups.

Conformation Analysis and Stereochemical Insights

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and interactions. The rotation around the C-C single bond of the ethyl alcohol side chain allows for different spatial arrangements of the hydroxyl group relative to the aromatic ring.

Conformational analysis, often performed using molecular mechanics or DFT calculations, can identify the most stable conformers (low-energy structures). nih.gov For similar molecules like 2-phenylethanol, non-planar gauche conformations are often more stable than the planar trans conformations due to stabilizing interactions. nih.gov In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the nitro group's oxygen atoms could potentially stabilize certain conformations. Understanding the preferred conformations is key to predicting how the molecule might bind to a biological target.

In Silico Design of Novel Analogues

The insights gained from computational studies of this compound can be used to design novel analogues with potentially enhanced or modified properties. This process, known as in silico design, is a cornerstone of modern drug discovery and materials science. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity or other properties, can be developed for a series of related compounds. nih.gov These models can then be used to predict the properties of newly designed molecules before they are synthesized. For example, by modifying the substituents on the aromatic ring or altering the side chain, it may be possible to tune the molecule's electronic properties, reactivity, and biological interactions. researchgate.net Computational docking studies could then be used to predict how these new analogues might interact with specific protein targets. rsc.org

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
2-phenylethanol
Benzene (B151609)
Nitrobenzene
Nitrotoluenes
Nitrophenols
1,3,5-trinitrobenzene
2-chloro-4-nitrotoluene
4-chloro-2-nitrotoluene
2-Chloro-1,1-difluoro-ethylene
1-substituted phenyl-3,5-diphenylformazans
Benzaldehyde-N-phenylhydrazone
2-chloro-4-nitrophenol
5-fluoro-2-nitrophenol

Applications in Complex Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for Advanced Organic Molecules

2-Bromo-4-nitrophenethyl alcohol serves as a crucial starting material for the synthesis of a variety of complex organic molecules. Its functional groups can be selectively manipulated to introduce new functionalities and build intricate molecular architectures.

While direct synthesis of oxazolidinones from this compound is not extensively documented, its structure lends itself to the formation of key precursors for this class of nitrogen-containing heterocycles. Oxazolidinones are an important class of compounds, with some exhibiting potent antibacterial activity.

A plausible synthetic pathway to oxazolidinones using this compound would involve the initial conversion of the bromo group to an amino group. This can be achieved through various methods, such as displacement with an azide (B81097) followed by reduction. The resulting 2-amino-4-nitrophenethyl alcohol can then undergo cyclization with a carbonyl source, like phosgene (B1210022) or a chloroformate, to form the oxazolidinone ring. Alternatively, the nitro group can be reduced to an amine, which can then be induced to cyclize with the adjacent bromo-alcohol moiety under basic conditions to furnish the heterocyclic ring. General methods for oxazolidinone synthesis often start from amino alcohols, which can be readily derived from this compound. organic-chemistry.org

The structural motif of this compound is found within several pharmaceutical intermediates. A notable example is its potential application in the synthesis of intermediates for Mirabegron, a medication used to treat overactive bladder.

The synthesis of Mirabegron often involves the key intermediate 4-nitrophenylethylamine. google.compatsnap.com This intermediate can be synthetically accessed from this compound. The alcohol functionality can be first converted to a better leaving group, such as a tosylate or mesylate, and then displaced with ammonia (B1221849) or an equivalent aminating agent to introduce the amino group. Subsequent reduction of the nitro group would then yield the desired 4-aminophenethylamine, a core component of the Mirabegron structure. One patented synthesis of a Mirabegron intermediate explicitly starts with the reaction of (R)-mandelic acid and 4-nitrophenylethylamine. google.compatsnap.com Another approach utilizes the epoxide ring opening of (R)-styrene epoxide with 2-(4-nitrophenyl)ethanamine (B181158) hydrochloride to generate a chiral benzylic alcohol, a key structural feature of Mirabegron. researchgate.net The parent compound, 4-nitrophenethyl alcohol, is also recognized as a useful synthetic intermediate. fishersci.ieaccelachem.com

While the direct use of this compound as a precursor for phenylpurinediamine derivatives is not well-documented in publicly available literature, its chemical nature makes it a plausible starting material for the synthesis of substituted anilines and phenethylamines, which are common building blocks for a wide array of pharmaceutical compounds.

Indole (B1671886) and its derivatives are ubiquitous in natural products and pharmaceuticals. The Fischer indole synthesis is a classic and versatile method for preparing these important heterocycles, typically involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govresearchgate.netyoutube.com

This compound can be envisioned as a precursor for a substituted phenylhydrazine required for a Fischer indole synthesis. A potential synthetic route would involve the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the corresponding hydrazine (B178648). The alcohol functionality would also need to be oxidized to an aldehyde or ketone to serve as the carbonyl component in the cyclization reaction.

Alternatively, the compound could be used to synthesize substituted indoles through other modern synthetic methodologies. For instance, the synthesis of 5-bromo-indole derivatives has been reported starting from 4-bromoaniline (B143363). iajps.com It is feasible to convert this compound into a substituted 4-bromoaniline derivative, which could then be elaborated into the final indole product.

Synthesis of Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are composed of molecules that have a tendency to align, often in a specific direction. The molecular shape and intermolecular forces are critical for the formation of liquid crystalline phases.

This compound possesses a rigid phenyl ring, a feature common in the core structure of many liquid crystalline compounds. ajchem-a.com While not a liquid crystal itself, it can be chemically modified to produce molecules with mesogenic properties. For instance, the alcohol group can be etherified with a long alkyl chain, a common feature in calamitic (rod-shaped) liquid crystals. The presence of the polar nitro group and the polarizable bromine atom can contribute to the dipole moment and anisotropic interactions that are essential for the formation of liquid crystalline phases. colorado.edu The 1,3-disubstitution pattern that can be generated from this molecule is also a feature of some bent-core liquid crystals. ajchem-a.com

Contribution to the Production of Dyes and Pigments

The chromophoric nitro-substituted phenyl group in this compound makes it a potential intermediate in the synthesis of dyes and pigments. A related compound, 2-bromo-4-nitrophenol (B183087), is known to be a precursor for dyes after reduction of the nitro group to an amino group.

A common strategy in dye synthesis involves the diazotization of an aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound (an azo coupling reaction) to form an azo dye. By reducing the nitro group of this compound to an amine, a substituted aniline (B41778) is formed. This aniline can then be diazotized and coupled with various aromatic partners to generate a diverse range of azo dyes with different colors and properties. The presence of the bromo group can also influence the final color and properties, such as lightfastness, of the resulting dye.

Involvement in Specialty Chemical Development

Specialty chemicals are a category of chemical products that are sold on the basis of their performance or function, rather than their composition. They are used in a wide range of industries, from agriculture to electronics.

This compound, with its multiple reactive sites, is a valuable building block for the development of new specialty chemicals. For instance, derivatives of the structurally similar 2-bromo-4-nitrophenol have been shown to possess antimicrobial, antifungal, and herbicidal properties. This suggests that this compound could be used as a starting material to synthesize novel bioactive molecules for the agrochemical and pharmaceutical industries. Furthermore, its ability to be incorporated into more complex molecular structures makes it a useful intermediate for the synthesis of a variety of organic materials with tailored properties for specific applications.

Integration into "Borrowing Hydrogen" and Transfer Hydrogenation Methodologies

The "borrowing hydrogen" (BH) or hydrogen autotransfer concept has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govcardiff.ac.uk This methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct. nih.gov The general catalytic cycle involves the temporary oxidation of an alcohol to a more reactive carbonyl intermediate by a transition metal catalyst, which 'borrows' the hydrogen. This intermediate then participates in a desired reaction, such as a condensation or addition, before the catalyst returns the hydrogen to the newly formed species, regenerating the catalyst and yielding the final product. nih.gov

Transfer hydrogenation, a related process, involves the transfer of hydrogen from a donor molecule, often an alcohol like isopropanol (B130326) or ethanol (B145695), to a substrate, mediated by a metal catalyst. rsc.org This technique provides a safer and often more selective alternative to using high-pressure hydrogen gas. rsc.org

For this compound, these methodologies open up avenues for a range of valuable transformations. The primary alcohol moiety can be temporarily oxidized to the corresponding aldehyde, 2-bromo-4-nitrophenylacetaldehyde, which can then react with various nucleophiles.

Influence of Substituents: The electronic nature of the substituents on the aromatic ring of this compound is expected to play a significant role in its reactivity. The nitro group at the para-position is a strong electron-withdrawing group, which would facilitate the initial dehydrogenation step by stabilizing the resulting aldehyde intermediate. Conversely, the bromo group at the ortho-position, while also electron-withdrawing, introduces steric hindrance that could influence the rate and selectivity of the catalytic reactions.

Catalytic Systems: Ruthenium and iridium complexes are the most common catalysts employed in borrowing hydrogen and transfer hydrogenation reactions. nih.govrsc.org For instance, ruthenium complexes such as [Ru(p-cymene)Cl2]2 are known to be effective for the amination of alcohols. scripps.edu Iridium complexes, like [Ir(cod)Cl]2, are often used for transfer hydrogenation of various functional groups, including nitroarenes. rsc.orgnih.gov

Potential Transformations:

C-N Bond Formation (N-Alkylation): By reacting this compound with primary or secondary amines in the presence of a suitable borrowing hydrogen catalyst, the corresponding N-alkylated amines can be synthesized. The intermediate aldehyde would react with the amine to form an imine, which is then reduced by the catalyst-hydride species.

C-C Bond Formation: The in situ generated 2-bromo-4-nitrophenylacetaldehyde can react with carbon nucleophiles. For example, reaction with active methylene (B1212753) compounds like malonates or nitroalkanes in a borrowing hydrogen manifold would lead to the formation of new C-C bonds, providing access to more complex carbon skeletons. uniurb.it

Selective Reduction of the Nitro Group: While the primary focus of borrowing hydrogen is on the alcohol functionality, transfer hydrogenation conditions can also be tuned to selectively reduce the nitro group. Using a suitable hydrogen donor and catalyst, this compound could be converted to 2-amino-4-bromophenethyl alcohol, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. Mechanochemical catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen source has been shown to be effective for the reduction of various aromatic nitro compounds. mdpi.com

The following data tables illustrate the potential outcomes of integrating this compound into these catalytic methodologies, based on findings for analogous substrates.

Table 1: Hypothetical N-Alkylation of Amines with this compound via Borrowing Hydrogen

EntryAmineCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
1Aniline[Ru(p-cymene)Cl2]2 (2.5)K2CO3Toluene110N-(2-(2-bromo-4-nitrophenyl)ethyl)aniline85
2Morpholine[Ru(p-cymene)Cl2]2 (2.5)K2CO3Toluene1104-(2-(2-bromo-4-nitrophenyl)ethyl)morpholine90
3Benzylamine[Ru(p-cymene)Cl2]2 (2.5)K2CO3Toluene110N-benzyl-2-(2-bromo-4-nitrophenyl)ethan-1-amine82

Table 2: Hypothetical C-C Bond Formation with this compound via Borrowing Hydrogen

EntryNucleophileCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
1Diethyl malonate[Ir(cod)Cl]2 (2) / dppp (B1165662) (4)Cs2CO3Toluene120Diethyl 2-(2-(2-bromo-4-nitrophenyl)ethyl)malonate78
2Nitromethane[Ir(cod)Cl]2 (2) / PPh3 (4)DBUDioxane1001-bromo-2-(3-nitropropyl)-4-nitrobenzene70
3AcetophenoneRu/C (5)NaOHXylene1401-(2-bromo-4-nitrophenyl)-4-phenylbutan-2-one65

Table 3: Hypothetical Transfer Hydrogenation of the Nitro Group of this compound

EntryHydrogen DonorCatalyst (mol%)SolventTemp (°C)ProductYield (%)
1Isopropanol[Ir(cod)Cl]2 (1) / 1,10-phenanthroline (B135089) (2)Isopropanol802-(4-amino-2-bromophenyl)ethanol92
2Ammonium formatePd/C (5)Methanol (B129727)602-(4-amino-2-bromophenyl)ethanol95
3Formic acid[IrCp*Cl2]2 (0.5)Acetonitrile/Water802-(4-amino-2-bromophenyl)ethanol90

These hypothetical examples underscore the synthetic potential of this compound within the framework of borrowing hydrogen and transfer hydrogenation catalysis. The strategic interplay of its functional groups allows for the envisioned synthesis of a diverse array of complex molecules, highlighting its promise as a versatile building block in contemporary organic chemistry and materials science. Further experimental validation is warranted to fully realize the scope of these transformations.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing brominated and nitrated aromatic compounds often rely on harsh reagents and generate significant waste, presenting environmental challenges. jalsnet.com Future research is increasingly focused on developing more sustainable and environmentally friendly ("greener") synthetic pathways.

A key area of development is the use of biocatalysis , particularly employing enzymes like halogenases. Vanadium-dependent haloperoxidases (VHPOs), for instance, can catalyze the bromination of electron-rich aromatic compounds under mild, aqueous conditions, using hydrogen peroxide as an oxidant. nih.gov This enzymatic approach avoids the use of elemental bromine and harsh catalysts, offering a significant green advantage. nih.gov

Another green strategy involves optimizing bromination protocols to improve atom economy. This includes designing catalysts that can recycle byproducts like hydrogen bromide (HBr) in situ. researchgate.net For example, systems using oxidants like Oxone or hydrogen peroxide with ammonium (B1175870) bromide or sodium bromide as the bromine source in greener solvents like water or methanol (B129727) are being explored. organic-chemistry.org These methods can proceed at ambient temperatures and offer high regioselectivity with reduced reaction times. organic-chemistry.org Furthermore, the use of polymer-supported catalysts, such as those based on poly(ethylene glycol)-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), presents an opportunity for the selective oxidation of alcohols in biphasic media, allowing for easier catalyst recovery and reuse. rsc.org

Table 1: Comparison of Conventional vs. Greener Bromination Methods

Feature Conventional Method Greener Alternative
Brominating Agent Elemental Bromine (Br₂) HBr/H₂O₂; NaBr/Oxone; Enzymatic
Catalyst Lewis acids (e.g., FeBr₃) Zeolites, Hydrotalcite, Enzymes (VHPOs)
Solvent Halogenated solvents (e.g., CCl₄) Water, Methanol, Biphasic systems
Byproduct Stoichiometric HBr (waste) Water; Recycled HBr

| Conditions | Often harsh, requires inert atmosphere | Mild, ambient temperature and pressure |

Exploration of Novel Reactivity Patterns and Unconventional Catalysis

Beyond improving existing synthetic routes, researchers are exploring entirely new ways to construct and functionalize molecules like 2-Bromo-4-nitrophenethyl alcohol. This involves unconventional catalytic systems that can activate otherwise inert C-H bonds.

One promising approach is the use of palladium-catalyzed meta-C–H functionalization . nih.govresearchgate.net This strategy employs directing groups, such as a removable oxime ether on the alcohol, to guide the catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of new functional groups at the meta position. nih.gov This method provides access to derivatives that are difficult to synthesize through classical electrophilic aromatic substitution.

Photocatalysis represents another frontier. Titanocene complexes, for example, can be used for the carbon-carbon bond cleavage and functionalization of alcohol substrates. chemrxiv.org This light-driven method could open pathways to novel derivatives by selectively activating the phenethyl alcohol moiety. The development of catalysts for the regioselective bromination of aromatic compounds, such as iron oxide on a zeolite support, also provides an easy-to-handle and recyclable system for synthesis. rsc.org

Application in Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical industry is increasingly shifting from traditional batch processing to flow chemistry and continuous manufacturing to improve efficiency, safety, and consistency. pharmamanufacturing.comnih.gov The synthesis of this compound, as a potential pharmaceutical intermediate, is an ideal candidate for this transition.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions like nitration. pharmamanufacturing.com Continuous processing can lead to higher yields, reduced waste, and shorter reaction times. pharmamanufacturing.comnih.gov

For a multi-step synthesis that might lead to this compound, flow chemistry enables the "telescoping" of reaction steps, where the output of one reactor flows directly into the next without the need for isolating and purifying intermediates. mdpi.comnih.gov This is often coupled with in-line purification techniques, such as continuous crystallization or liquid-liquid extraction, to maintain high purity throughout the process. aiche.org The adoption of continuous manufacturing for such intermediates is driven by benefits like reduced costs, smaller factory footprints, and enhanced product quality assurance. nih.govcambrex.com

Advanced In Situ Characterization Techniques

To optimize and control chemical processes, especially in a continuous manufacturing setting, real-time monitoring is essential. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. researchgate.netfda.gov

For the synthesis of this compound, advanced in-situ spectroscopic techniques can provide a continuous stream of data on reaction kinetics, intermediate formation, and product quality. rsc.org

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by identifying their unique molecular fingerprints. rsc.org

NMR Spectroscopy: Flow NMR is emerging as a powerful PAT tool for obtaining detailed structural information directly from the reaction stream, helping to elucidate reaction mechanisms and identify impurities. rsc.org

UPLC-MS: On-line Ultra-Performance Liquid Chromatography-Mass Spectrometry can be integrated into a flow setup to provide rapid separation and identification of compounds, offering high sensitivity and specificity. rsc.org

These PAT tools enable a data-driven approach to process development, facilitating rapid optimization and ensuring the final product meets all quality attributes. mt.com

Table 2: In Situ Characterization Techniques for Reaction Monitoring

Technique Information Provided Application in Synthesis
In-Situ FTIR/Raman Real-time concentration of chemical species, reaction kinetics. Monitoring nitration and bromination steps.
Flow NMR Detailed molecular structure, identification of intermediates and byproducts. Elucidating reaction pathways and impurity profiles.

| On-line UPLC-MS | Separation and mass identification of components, high-sensitivity impurity detection. | Quantifying product purity and tracking trace impurities. |

Computational-Guided Discovery and Design of Functionally Optimized Derivatives

Computational chemistry and chemoinformatics are powerful tools for accelerating the discovery and development of new molecules with desired properties. For this compound, these methods can be used to design functionally optimized derivatives for various applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of new derivatives based on their molecular structure. mdpi.comunimib.it By analyzing the properties of a series of related compounds, QSAR can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties) that influence a particular outcome. mdpi.com This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis.

Molecular docking is another computational technique used to predict how a molecule binds to a biological target, such as a protein receptor. nih.gov This is crucial in drug discovery for designing compounds with high affinity and selectivity. For instance, derivatives of this compound could be docked into the active site of a target enzyme to guide the design of more potent inhibitors. nih.gov Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted computationally to filter out candidates with poor pharmacokinetic profiles early in the design process. nih.govresearchgate.net These computational approaches de-risk and streamline the development of new, functionally optimized molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-nitrophenethyl alcohol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of 4-nitrobenzyl alcohol. Use bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to ensure regioselectivity at the 2-position. Reaction temperature (0–25°C) and stoichiometry (1:1 molar ratio of substrate to brominating agent) are critical for minimizing side products .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate bond lengths and angles .
  • NMR Spectroscopy : Analyze 1^1H and 13C^{13}\text{C} NMR spectra to verify substituent positions (e.g., bromine at C2, nitro at C4). Expected shifts: aromatic protons at δ 7.5–8.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm .
  • Melting Point : Compare experimental values (e.g., 85–87°C) with literature data to assess purity .

Q. What storage conditions are required to maintain the stability of this compound?

  • Guidelines : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to light, moisture, and strong oxidizers. Conduct stability studies via accelerated degradation tests (40°C/75% RH for 6 months) to determine shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of bromine and nitro substituents in this compound?

  • Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to model the molecule’s electron density distribution. The nitro group’s electron-withdrawing effect and bromine’s polarizability can be quantified via Mulliken charges or electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .
  • Application : Predict reactivity in nucleophilic substitution or cross-coupling reactions.

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Troubleshooting :

  • Differential Scanning Calorimetry (DSC) : Confirm melting behavior and detect polymorphs.
  • Elemental Analysis : Verify empirical formula (C7_7H6_6BrNO3_3) to rule out impurities.
  • Cross-Lab Validation : Collaborate with independent labs to replicate results, ensuring consistency in instrumentation (e.g., NMR calibration) .

Q. How does this compound serve as a precursor for bioactive derivatives?

  • Case Study : React the hydroxymethyl group with acyl chlorides to form ester prodrugs. Evaluate pharmacokinetics (e.g., logP, metabolic stability) using in vitro assays. For enzyme inhibition studies, functionalize the nitro group into amines via catalytic hydrogenation .
  • Data Analysis : Use HPLC-MS to track derivative formation and quantify yields.

Key Tools and Software

  • Crystallography : SHELXL (structure refinement), WinGX (data processing) .
  • Computational Chemistry : ORCA (DFT calculations), Gaussian (electronic modeling) .

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